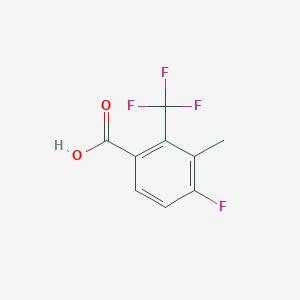

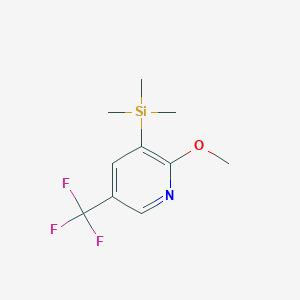

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

Vue d'ensemble

Description

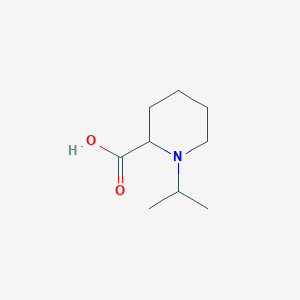

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate, also known as EFMC, is a synthetic compound that has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. EFMC is a member of the isoxazole family, which is a class of heterocyclic compounds containing a five-membered ring with two adjacent oxygen atoms. EFMC has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. EFMC has also been studied for its potential applications in the synthesis of therapeutic agents and as a tool to study the biochemical and physiological effects of drugs.

Applications De Recherche Scientifique

Agrochemical Research

The chemical reactions involving this compound can lead to the development of new agrochemicals. These substances can be designed to protect crops from pests and diseases, contributing to sustainable agriculture practices.

Each application mentioned leverages the unique chemical properties of “Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate” to serve distinct fields of scientific research, showcasing the compound’s versatility and importance in advancing various technological and pharmaceutical frontiers .

Mécanisme D'action

Mode of Action

The exact mode of action of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is currently unknown due to the lack of specific studies on this compound

Biochemical Pathways

Similar compounds have been found to influence various biological activities, which could suggest potential pathways that this compound might affect .

Propriétés

IUPAC Name |

ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZTUBJEZZHCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624545 | |

| Record name | Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | |

CAS RN |

954230-39-8 | |

| Record name | Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)

![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)

![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)

![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)